2-tert-Butyl-2H-isoindole

Heterocyclic Chemistry Synthetic Building Blocks Oxidative Stability

Unsubstituted isoindole rapidly decomposes in air, compromising synthetic reproducibility. This N-tert-butyl analog offers a bench-stable alternative for multi-step syntheses. - **Enhanced stability:** Steric shielding suppresses autoxidation vs. N-methyl or parent isoindole. - **Predictable reactivity:** Exclusive C1 electrophilic substitution (e.g., azo coupling). - **Application:** Starting material for BODIPYs, tetracenes, and low-coordinate metal complexes. - **Supply:** Defined physical properties (b.p. 97-98 °C at 0.11 Torr); reliable building block for parallel synthesis.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 55023-87-5
Cat. No. B11912512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-2H-isoindole
CAS55023-87-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C2C=CC=CC2=C1
InChIInChI=1S/C12H15N/c1-12(2,3)13-8-10-6-4-5-7-11(10)9-13/h4-9H,1-3H3
InChIKeyYXKIMJDWWUFHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-2H-isoindole: Sterically Protected Isoindole Building Block


2-tert-Butyl-2H-isoindole (CAS 55023-87-5) is a nitrogen-substituted isoindole derivative bearing a bulky tert-butyl group at the N-2 position [1]. The compound has the molecular formula C12H15N and a calculated molecular weight of 173.25 g/mol . The isoindole core consists of a benzene ring fused to a pyrrole ring and exists as a 10π-electron aromatic system [2]. The tert-butyl substituent introduces substantial steric bulk while also donating electron density to the heterocyclic framework, which fundamentally alters the compound's stability profile relative to unsubstituted or less sterically hindered isoindole analogs [2].

Why Generic Isoindole Analogs Cannot Replace 2-tert-Butyl-2H-isoindole


The isoindole scaffold is inherently prone to oxidative degradation, dimerization, and self-condensation under ambient conditions—the unsubstituted parent isoindole is a white solid that rapidly discolors and becomes resinous upon exposure to air at room temperature, and its isolation remains challenging without in situ trapping strategies [1][2]. N-Alkyl substitution can mitigate this instability, but the degree of stabilization is directly correlated with the steric demand of the substituent. Smaller N-alkyl groups such as methyl (molecular weight ~131 g/mol) provide only partial kinetic protection, leaving the reactive C1 and C3 positions accessible to undesired side reactions [3]. The tert-butyl group introduces a unique combination of substantial steric shielding—due to its three methyl groups arrayed around the quaternary carbon—and electron-donating inductive effects, which collectively suppress autoxidation and dimerization pathways while preserving the isoindole's capacity for controlled electrophilic functionalization [2]. Generic substitution with less bulky or unsubstituted isoindoles therefore fails to deliver the same balance of bench stability and predictable reactivity, directly impacting synthetic reproducibility and procurement value.

Quantitative Differentiation Evidence


Ambient Air Stability Enhancement

The unsubstituted parent isoindole undergoes rapid autoxidation and self-condensation upon exposure to air at room temperature, becoming discolored and resinous, which has historically required in situ trapping with dienophiles for synthetic utility [1]. In contrast, 2-tert-butyl-2H-isoindole can be isolated as a stable compound that does not undergo spontaneous decomposition under standard laboratory handling conditions [2]. The tert-butyl group's electron-donating character and steric shielding enhance resistance to oxidation and dimerization [2].

Heterocyclic Chemistry Synthetic Building Blocks Oxidative Stability

Electrophilic Substitution Regioselectivity

In isoindoles, the π-electron density is highest at the C1 and C3 positions, making these sites highly susceptible to electrophilic attack and disubstitution [1]. For 2-tert-butyl-2H-isoindole, electrophilic substitution reactions with activated electrophiles such as 4-methoxyphenyldiazonium salts proceed exclusively at the α-position relative to the heteroatom, yielding 1-substituted derivatives including azo-coupled products . This regioselectivity is maintained without competing side reactions at alternative positions, in contrast to less sterically shielded isoindoles where over-substitution or polymerization can complicate product isolation.

Electrophilic Substitution Regioselective Functionalization Heterocyclic Synthesis

Steric Bulk and Molecular Descriptors

Computational descriptors provide quantitative measures of the steric differentiation between 2-tert-butyl-2H-isoindole and its smaller N-alkyl analogs. The tert-butyl derivative has a molecular weight of 173.25 g/mol, compared to 131.17 g/mol for 2-methyl-2H-isoindole . This ~42 g/mol difference reflects the substantial increase in steric volume, which directly impacts the compound's physical handling properties (boiling point of 97-98 °C at 0.11 Torr) and its ability to shield the reactive isoindole core from bimolecular degradation pathways .

Computational Chemistry QSAR Steric Parameters

Sterically Demanding Ligand Scaffold for Low-Coordinate Metal Complexes

The tert-butyl group's steric bulk enables 2-tert-butyl-2H-isoindole to function as an effective ligand for stabilizing low-coordinate metal complexes [1]. This ligand application is not comparably accessible to N-methyl or unsubstituted isoindoles due to their insufficient steric protection, which fails to kinetically block dimerization and aggregation pathways that lead to metal complex decomposition [2]. The 2-tert-butyl-2H-isoindole framework provides the necessary steric shielding to maintain coordinative unsaturation at the metal center, a prerequisite for catalytic activity in transformations such as C-H activation and cross-coupling.

Coordination Chemistry Ligand Design Organometallic Catalysis

Recommended Application Scenarios


Regioselective Synthesis of 1-Substituted Isoindole Derivatives

2-tert-Butyl-2H-isoindole is the preferred starting material for preparing 1-substituted isoindole derivatives through electrophilic aromatic substitution, due to its exclusive substitution at the C1 (α) position with electrophiles such as diazonium salts [1]. This predictable single-site reactivity enables the synthesis of azo-coupled isoindole derivatives without the complication of disubstitution at C3 that occurs with less sterically protected analogs. The resulting 1-functionalized products serve as precursors for further elaboration into pharmaceutically relevant heterocyclic scaffolds and materials science intermediates [2].

Sterically Protected Metal Complexes for Organometallic Catalysis

The substantial steric bulk of the tert-butyl group makes 2-tert-butyl-2H-isoindole uniquely suited for stabilizing low-coordinate transition metal complexes [1]. In contrast to N-methyl or unsubstituted isoindoles, which fail to provide sufficient kinetic protection against aggregation and decomposition pathways, the tert-butyl derivative enables the isolation and study of coordinatively unsaturated metal centers [2]. This property is particularly valuable for designing catalysts for C-H activation, cross-coupling reactions, and small-molecule activation where coordinative unsaturation at the metal center is mechanistically essential.

Tetracene and BODIPY Materials Synthesis

Isoindole derivatives are widely utilized as primary synthetic building blocks for tetracenes and boron dipyrromethenes (BODIPYs), which are exploited extensively in the materials and pharmaceutical industries [1]. The enhanced bench stability of 2-tert-butyl-2H-isoindole relative to unsubstituted isoindole [2] makes it a more practical and reproducible starting material for these synthetic sequences, particularly in multi-step protocols where intermediate stability directly impacts overall yield and purity. Its predictable electrophilic substitution chemistry further enables rational functionalization of the isoindole core prior to incorporation into extended π-conjugated frameworks.

Stable Isoindole Standard for Analytical Method Development

Unlike unsubstituted isoindole, which undergoes rapid decomposition upon exposure to air and cannot be handled as a shelf-stable reagent [1], 2-tert-butyl-2H-isoindole can be procured and stored as a stable compound with defined physical properties including a boiling point of 97-98 °C at 0.11 Torr and a calculated density of 0.95±0.1 g/cm³ [2]. This stability enables its use as a reference standard for developing and validating analytical methods (HPLC, GC-MS, NMR) for isoindole-containing substances, as well as serving as a reliable building block for parallel synthesis and medicinal chemistry campaigns where reproducible reactivity across multiple reaction vessels is critical.

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